Ammonium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate
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Overview
Description
Ammonium 3-[(1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo]-5-chloro-2-hydroxybenzenesulfonate is a complex organic compound with a molecular formula of C₁₉H₂₁ClN₄O₆S and a molecular weight of 468.91 g/mol . This compound is known for its unique structure, which includes a quinoline moiety and a sulfonate group, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 3-[(1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo]-5-chloro-2-hydroxybenzenesulfonate typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline structure is synthesized through a series of reactions involving anthranilic acid derivatives.
Azo Coupling Reaction: The quinoline derivative undergoes an azo coupling reaction with 5-chloro-2-hydroxybenzenesulfonic acid to form the azo compound.
Ammonium Salt Formation: The final step involves the neutralization of the azo compound with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Ammonium 3-[(1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo]-5-chloro-2-hydroxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Ammonium 3-[(1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo]-5-chloro-2-hydroxybenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ammonium 3-[(1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo]-5-chloro-2-hydroxybenzenesulfonate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione: Shares the quinoline moiety but lacks the azo and sulfonate groups.
4-Hydroxy-2-quinolone: Similar structure but without the azo linkage and sulfonate group.
Sulfonated Azo Dyes: Similar in having azo and sulfonate groups but differ in the aromatic structures attached.
Uniqueness
Ammonium 3-[(1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo]-5-chloro-2-hydroxybenzenesulfonate is unique due to its combination of a quinoline moiety, an azo linkage, and a sulfonate group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
83784-10-5 |
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Molecular Formula |
C19H18ClN3O6S.H3N C19H21ClN4O6S |
Molecular Weight |
468.9 g/mol |
IUPAC Name |
azanium;3-[(1-butyl-4-hydroxy-2-oxoquinolin-3-yl)diazenyl]-5-chloro-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/C19H18ClN3O6S.H3N/c1-2-3-8-23-14-7-5-4-6-12(14)17(24)16(19(23)26)22-21-13-9-11(20)10-15(18(13)25)30(27,28)29;/h4-7,9-10,24-25H,2-3,8H2,1H3,(H,27,28,29);1H3 |
InChI Key |
LZTIZJYBABGZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)O.[NH4+] |
Origin of Product |
United States |
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